Encenicline hydrochloride (Enc-HCl) is a synthetic chemical compound investigated for its potential therapeutic benefits in various neurological and psychiatric disorders. It belongs to the class of drugs known as alpha-7 nicotinic acetylcholine receptor (α7 nAChR) agonists [, , , ]. Enc-HCl demonstrates a high degree of selectivity for α7 nAChR, making it a valuable tool in scientific research aimed at understanding the role of this receptor in various physiological and pathological processes [, ].
The synthesis of encenicline hydrochloride involves several key steps to construct its complex molecular structure. The compound's synthesis typically starts from commercially available precursors, leading to the formation of the bicyclic structure characteristic of the compound. Although specific synthetic pathways are not extensively detailed in the literature, the general approach includes:
These steps require careful control of reaction conditions to ensure high yield and purity of the final product .
Encenicline hydrochloride has a molecular formula of and a molar mass of approximately 320.84 g/mol . The compound's IUPAC name is N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide, reflecting its complex structure that includes both a bicyclic amine and a thiophene moiety.
The three-dimensional conformation allows for specific interactions with the α7-nAChR, facilitating its role as an agonist .
Encenicline hydrochloride undergoes various chemical reactions that are critical for its pharmacological activity. The primary reaction involves its binding to the α7-nAChR, where it acts as a partial agonist:
The compound's ability to sensitize receptors also allows it to work synergistically with other cholinergic agents, potentially improving therapeutic outcomes in cognitive impairment .
The mechanism by which encenicline hydrochloride exerts its effects involves several key processes:
Encenicline hydrochloride (C₁₆H₁₈Cl₂N₂OS; MW 357.30 g/mol) features a hybrid architecture combining two bicyclic systems: a chlorinated benzothiophene and a quinuclidine moiety [1] [9]. The benzothiophene subunit contains a chlorine atom at the 7-position, enhancing electrophilic character and receptor binding specificity, while the quinuclidine system provides a rigid, tertiary amine that facilitates ionic interactions with biological targets [3] [6]. The carboxamide linker (–C(=O)NH–) bridges these subsystems, adopting a planar conformation that optimizes hydrogen-bonding potential [8]. This scaffold achieves high complementarity with the α7 nicotinic acetylcholine receptor (α7 nAChR) binding pocket, as evidenced by its sub-nanomolar affinity (Ki = 4.33–9.98 nM against [¹²⁵I]-α-bungarotoxin and [³H]-MLA) [3] [5].
Table 1: Structural Features of Encenicline Hydrochloride
Component | Structural Role | Biochemical Significance |
---|---|---|
7-Chlorobenzothiophene | Hydrophobic anchor | Enhances membrane penetration and receptor affinity |
Quinuclidine | Cationic center at physiological pH | Facilitates ionic binding to nAChR active site |
Carboxamide linker | Hydrogen-bond donor/acceptor | Stabilizes receptor-ligand conformation |
Chlorine (C7 position) | Electron-withdrawing group | Modulates electron density and binding specificity |
The crystalline form exhibits monoclinic symmetry with a hydrochloride counterion protonating the quinuclidine nitrogen, confirmed by X-ray diffraction studies [8] [9]. This protonation is critical for aqueous solubility (139.94 mM in DMSO) and ionic interactions within the receptor’s anionic binding pocket [5] [9].
Bioactivity is exclusively conferred by the (R)-enantiomer (CAS 550999-75-2), as the (S)-enantiomer demonstrates >100-fold reduced α7 nAChR binding [6] [9]. The chiral center at the quinuclidine C3 position dictates spatial orientation of the carboxamide bond, enabling optimal van der Waals contacts with tryptophan residues (TrpB and TrpC) in the receptor’s ligand-binding domain [3]. Enantiomeric purity (>98% ee) is maintained through chiral synthesis or resolution, as racemic mixtures diminish potency by 50% [6] [9].
Solubility Profile:
Table 2: Solubility and Stability Characteristics
Property | Conditions | Value |
---|---|---|
Aqueous solubility | 25°C, pH 7.0 | <1 mg/mL |
DMSO solubility | 25°C | 139.94 mM (50 mg/mL) |
Partition coefficient (logP) | Octanol/water | 2.8 (calculated) |
Plasma protein binding | Rat plasma | 89% (fu = 0.11 ± 0.01) [3] |
Thermal stability | Solid state, 4°C (sealed) | >3 years [9] |
Solution stability | -80°C (DMSO) | 6 months [5] |
Stability and Polymorphism:The hydrochloride salt exists as a white to off-white crystalline solid with two characterized polymorphs (Forms I and II). Form I is thermodynamically stable below 40°C and exhibits superior hygroscopic resistance. Encenicline hydrochloride maintains stability under inert, anhydrous storage (4°C; sealed) but undergoes hydrolysis above pH 9.0, cleaving the carboxamide bond [5] [9]. Photostability studies indicate degradation under UV light (>300 nm), necessitating amber glass packaging [9].
Industrial synthesis employs asymmetric catalysis to install the (R)-quinuclidine stereocenter early in the sequence [6] [9]:
Process optimization targets the carboxidation step, where Pd-catalyzed carbonylation of 2-bromo-7-chlorobenzothiophene at 80°C replaces classical halogen-metal exchange routes, improving safety profile and scalability [9].
Table 3: Key Synthetic Intermediates and Conditions
Intermediate | Synthetic Role | Optimal Conditions |
---|---|---|
(R)-3-Aminoquinuclidine | Chiral amine component | Enzymatic resolution (98% ee) |
7-Chlorobenzo[b]thiophene-2-carboxylic acid | Acylating agent | Pd-catalyzed carbonylation (80°C) |
N-Hydroxysuccinimide ester | Activated carboxylate | THF, room temperature |
The global yield for GMP-compliant synthesis is 68% with chemical purity >98.01% (HPLC) and optical purity >99% ee [5] [9].
Compound Names and Identifiers
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7